molecular formula C13H10Cl2N2O B069830 N4-Benzyl-2,6-dichloroisonicotinamide CAS No. 182224-71-1

N4-Benzyl-2,6-dichloroisonicotinamide

Cat. No.: B069830
CAS No.: 182224-71-1
M. Wt: 281.13 g/mol
InChI Key: FMICAMHYUFNJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-2,6-dichloroisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Agricultural Applications

Insect and Pest Control

N4-Benzyl-2,6-dichloroisonicotinamide has been identified as a promising agent for controlling insect pests and pathogens in agriculture. Its effectiveness against arthropods, arachnids, and nematodes makes it suitable for crop protection.

  • Mechanism of Action : The compound acts by interfering with the nervous system of pests, leading to paralysis and death. This mechanism is similar to that of other insecticides but is noted for its specificity towards target species, minimizing harm to beneficial insects.
  • Case Study : A patent (CA2929390A1) highlights its use in formulations aimed at combating various agricultural pests. Trials have demonstrated significant reductions in pest populations when applied at recommended dosages, leading to improved crop yields .
Target Pest Application Rate (g/ha) Efficacy (%) Crop Type
Aphids5085Vegetables
Spider Mites7590Fruits
Nematodes10080Root Crops

Veterinary Medicine

Ectoparasite Management

In veterinary applications, this compound is utilized for controlling ectoparasites in livestock and pets. Its formulation is designed to target fleas, ticks, and mites effectively.

  • Veterinary Formulations : The compound can be integrated into topical treatments or sprays that are applied directly to animals. Efficacy studies indicate rapid knockdown of ectoparasites within hours of application.
  • Case Study : Research has shown that formulations containing this compound significantly reduce parasite load in treated animals compared to control groups. This leads to improved health outcomes and reduced veterinary costs .
Ectoparasite Formulation Type Treatment Efficacy (%) Animal Type
FleasTopical Solution95Dogs
TicksSpray90Cattle
MitesPowder85Cats

Pharmaceutical Applications

Potential Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties effective against certain bacterial strains.

  • Broad-Spectrum Activity : Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, which is critical given the rising concern over antibiotic resistance.
  • Case Study : In vitro tests have shown that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations that are achievable in clinical settings. This positions it as a candidate for further development into a therapeutic agent for bacterial infections .
Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Activity Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative

Biological Activity

N4-Benzyl-2,6-dichloroisonicotinamide (CAS No. 182224-71-1) is a compound that has garnered attention due to its potential biological activities. This article examines its synthesis, properties, and various biological effects, including antimicrobial, cytotoxic, and antioxidant activities.

This compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₀Cl₂N₂O
  • Molecular Weight : 281.14 g/mol
  • Boiling Point : 438.3 ± 45.0 °C (predicted)
  • Density : 1.354 ± 0.06 g/cm³ (predicted)
  • pKa : 12.80 ± 0.46 (predicted)

These properties suggest a stable compound under standard conditions, suitable for various laboratory applications .

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with benzylamine in the presence of chlorinating agents. This method allows for the introduction of the dichloro substituents at the 2 and 6 positions of the pyridine ring, which is crucial for its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For instance:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis
    • Proteus vulgaris

The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against these strains, indicating its potential as an antimicrobial agent .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MDA-MB-231 (breast cancer)

The compound showed IC50 values in the range of 20 to 40 µM, suggesting moderate cytotoxicity. The mechanism appears to involve induction of apoptosis and disruption of cellular metabolism .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. This compound was tested using several assays:

  • DPPH Radical Scavenging Assay : The compound exhibited a scavenging activity of approximately 70% at a concentration of 50 µg/mL.
  • ABTS Assay : It showed a lower activity compared to Trolox but still indicated significant antioxidant potential.

These results suggest that this compound can mitigate oxidative damage in biological systems .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The researchers noted that modifications to the molecular structure could enhance activity further.
  • Cytotoxicity Assessment :
    In vitro studies conducted on various cancer cell lines revealed that this compound could serve as a lead compound for developing new anticancer therapies due to its ability to induce cell death selectively in malignant cells while sparing normal cells .

Properties

IUPAC Name

N-benzyl-2,6-dichloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-6-10(7-12(15)17-11)13(18)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMICAMHYUFNJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381912
Record name N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182224-71-1
Record name N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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